2-Ethyl-n-(2-methoxyethyl)-6-methylaniline
Description
Structure
3D Structure
Properties
CAS No. |
51218-95-2 |
|---|---|
Molecular Formula |
C12H19NO |
Molecular Weight |
193.28 g/mol |
IUPAC Name |
2-ethyl-N-(2-methoxyethyl)-6-methylaniline |
InChI |
InChI=1S/C12H19NO/c1-4-11-7-5-6-10(2)12(11)13-8-9-14-3/h5-7,13H,4,8-9H2,1-3H3 |
InChI Key |
LGSNVEBQYZMBFN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC(=C1NCCOC)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Ethyl N 2 Methoxyethyl 6 Methylaniline
Convergent and Divergent Synthetic Strategies
The construction of the 2-Ethyl-N-(2-methoxyethyl)-6-methylaniline scaffold can be approached through various synthetic strategies. These can be broadly categorized as linear syntheses from basic precursors and more modular approaches that assemble the final molecule from key building blocks.
Multi-Step Linear Syntheses from Readily Available Precursors
One of the well-documented routes to a stereoisomer of the target compound, (S)-2-ethyl-N-(1-methoxypropan-2-yl)-6-methyl aniline (B41778), involves a multi-step linear synthesis starting from commercially available 2-ethyl-6-methylaniline (B166961) and (R)-epichlorohydrin. arkat-usa.orggoogle.com This pathway highlights a sequential construction of the molecule.
The synthesis commences with the reaction of 2-ethyl-6-methylaniline with (R)-epichlorohydrin in a suitable solvent like methanol (B129727), typically under reflux conditions. This initial step leads to the formation of a chlorohydrin intermediate in situ. Subsequent treatment of the reaction mixture with a base, such as powdered potassium hydroxide (B78521), facilitates an intramolecular cyclization to yield an aziridine (B145994) intermediate. This aziridine is then subjected to reductive ring-opening to afford the final N-alkyated aniline. arkat-usa.org A patent describes a similar process where the reaction between 2-ethyl-6-methyl aniline and (R)-epichlorohydrin is followed by the addition of potassium hydroxide to form an amino alcohol, which is then further processed. google.com
Another established linear approach involves the reductive amination of methoxyacetone (B41198) with 2-ethyl-6-methylaniline. This method utilizes a platinum-on-carbon catalyst in the presence of hydrogen gas and an acid co-catalyst. google.com
Modular Approaches Utilizing Key Building Blocks
Modular synthesis offers a flexible strategy for the construction of complex molecules by assembling them from key, pre-functionalized building blocks. In the context of this compound, this approach involves the coupling of an aniline core with a side chain that already contains the desired methoxyethyl moiety.
A prime example of a modular approach is the reaction between the key building block, 2-ethyl-6-methylaniline, and a three-carbon synthon that can introduce the N-(2-methoxyethyl) group. One such synthon is methoxyacetone, which can be coupled with the aniline via reductive amination, as mentioned previously. google.com This can be considered a modular approach as it combines the aniline and the pre-formed keto-ether in a single key step.
Another modular strategy involves the reaction of 2-ethyl-6-methylaniline with a suitable electrophile that carries the 2-methoxyethyl group. For instance, a nucleophilic substitution reaction with a 2-methoxyethyl halide or sulfonate could, in principle, yield the target molecule. However, the direct N-alkylation of anilines, particularly sterically hindered ones, can be challenging and may require specific catalytic methods, which are discussed in the following section. The Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction, represents a highly versatile modular approach for the formation of C-N bonds and could be hypothetically applied to the synthesis of the target compound, for instance, by coupling 2-ethyl-6-methylaniline with a suitable 2-methoxyethyl-containing coupling partner. wikipedia.org
N-Alkylation Strategies for Introducing the N-(2-Methoxyethyl) Moiety
The introduction of the N-(2-methoxyethyl) group onto the 2-ethyl-6-methylaniline core is a critical transformation in the synthesis of the target compound. Transition-metal catalysis offers powerful tools for achieving this N-alkylation efficiently.
Transition-Metal Catalyzed N-Alkylation Approaches
Transition-metal catalyzed N-alkylation reactions have become a cornerstone of modern organic synthesis due to their high efficiency and functional group tolerance. mdma.ch These methods often proceed via a "borrowing hydrogen" mechanism, where an alcohol is temporarily oxidized to an aldehyde or ketone, which then undergoes reductive amination with the amine, with the metal catalyst facilitating both the oxidation and the subsequent reduction steps.
Palladium complexes are highly effective catalysts for the N-alkylation of amines with alcohols. mdma.chrsc.org Various palladium-based catalytic systems have been developed for this transformation, offering good to excellent yields. For instance, an iron oxide-immobilized palladium catalyst has been shown to be effective for the N-alkylation of anilines with alcohols under base- and organic ligand-free conditions. mdma.ch While a specific application to 2-ethyl-6-methylaniline with 2-methoxyethanol (B45455) is not detailed, this methodology's success with a range of anilines and alcohols suggests its potential applicability. The reaction conditions, such as temperature and reactant ratios, can be tuned to selectively yield secondary or tertiary amines. mdma.ch
Another approach involves the use of palladium on charcoal (Pd/C) as a catalyst for reductive amination. For example, the N-alkylation of 2,6-diethyl aniline with various aldehydes has been successfully achieved using Pd/C in the presence of ammonium (B1175870) formate (B1220265) as an in-situ hydrogen donor. jocpr.com This suggests that a similar strategy could be employed for the reductive amination of 2-ethyl-6-methylaniline with methoxyacetaldehyde.
Table 1: Examples of Palladium-Catalyzed N-Alkylation of Anilines
| Catalyst System | Aniline Substrate | Alkylating Agent | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Pd/Fe2O3 | Aniline | Benzyl (B1604629) alcohol | N-Benzylaniline | 99 | mdma.ch |
| Pd/C, Ammonium formate | 2,6-Diethylaniline | Acetaldehyde | N-Ethyl-2,6-diethylaniline | Excellent | jocpr.com |
Copper-based catalysts have also emerged as a cost-effective and efficient alternative for the N-alkylation of amines. tsijournals.com Copper-catalyzed N-alkylation of anilines with alcohols has been reported, often in the presence of a base. For example, copper-chromite nanocatalysts have been used for the N-alkylation of aniline with benzyl alcohol in the presence of potassium carbonate. The proposed mechanism involves the catalyst facilitating the oxidation of the alcohol to an aldehyde, which then forms an imine with the aniline, followed by reduction.
Table 2: Examples of Copper-Catalyzed N-Alkylation of Anilines
| Catalyst System | Aniline Substrate | Alkylating Agent | Base | Product | Reference |
|---|---|---|---|---|---|
| Cu-Chromite nanocatalyst | Aniline | Benzyl alcohol | K2CO3 | N-Benzylaniline | |
| CuCl2·2H2O / CuBr2 | Aniline derivatives | Primary and secondary alcohols | Not specified | N-Alkyl- and N,N-dialkyl-substituted anilines | researchgate.net |
Cobalt-Catalyzed Systems
Recent advancements in sustainable chemistry have highlighted the use of bio-renewable resources as reagents. researchgate.net Cobalt-catalyzed N-alkylation represents a green and cost-effective approach, utilizing readily available feedstocks. researchgate.net In this context, cobalt salts can catalyze the N-alkylation of anilines using tetrahydrofuran (B95107) (THF), which can be derived from lignocellulosic biomass, as an alkylating agent in the presence of syngas (a mixture of CO and H₂) as a reducing agent. researchgate.net While not a direct route to the methoxyethyl group, this methodology demonstrates the potential of cobalt catalysts in N-alkylation of anilines with cyclic ethers, which could be adapted for similar precursors. researchgate.net The reaction mechanism involves the formation of N-butylanilines and N-pentylanilines from THF. researchgate.net
Table 1: Cobalt-Catalyzed N-Alkylation of Anilines with THF
| Catalyst | Aniline Substrate | Syngas Pressure (CO/H₂) | Temperature | Product Type | Reference |
|---|---|---|---|---|---|
| Co(OAc)₂ | 4-methoxyaniline | 40 bar (1:3) | 150 °C | Mono-alkylated | researchgate.net |
| Co(OPiv)₂ | 4-methoxyaniline | 30 bar (1:1) | 160 °C | Mono-alkylated | researchgate.net |
| Co(OPiv)₂ | Aniline | 50 bar (1:1) | 160 °C | Di-alkylated | researchgate.net |
This table illustrates the conditions for cobalt-catalyzed N-alkylation using THF, a related process demonstrating the catalyst's capability.
Classical Nucleophilic Substitution on Anilines
Classical N-alkylation relies on the nucleophilic character of the aniline nitrogen. The lone pair of electrons on the nitrogen atom allows it to act as a nucleophile, attacking an electron-deficient carbon atom to form a new C-N bond. quora.com This fundamental reaction, known as nucleophilic substitution, is a direct method for introducing an alkyl group onto the aniline nitrogen. quora.com
For the synthesis of this compound, this would typically involve the reaction of 2-ethyl-6-methylaniline with an electrophile such as 2-bromoethyl methyl ether or 2-methoxyethyl tosylate. A base is generally required to neutralize the acid byproduct. While effective, these methods often use toxic alkylating agents like alkyl halides and can suffer from a lack of selectivity, leading to overalkylation. jocpr.comrsc.org
Reductive Amination Protocols
Reductive amination is a highly versatile and widely used method for forming C-N bonds, offering an environmentally benign alternative to classical nucleophilic substitution. jocpr.comresearchgate.net This process typically involves two steps: the reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine intermediate, followed by the reduction of this imine to the target amine. These steps can be performed sequentially or in a single pot.
For the specific synthesis of this compound, the process involves reacting 2-ethyl-6-methylaniline with methoxyacetone. This is followed by catalytic hydrogenation in the presence of a catalyst, such as platinum on carbon (Pt/C), under hydrogen pressure. google.comgoogle.com This method has been successfully employed for the preparation of the target compound and its analogues. google.com One patented process describes reacting 2-ethyl-6-methylaniline with methoxyacetone in an aqueous medium with a Pt/C catalyst and an acid co-catalyst, achieving high yields. google.com Another approach uses ammonium formate as an in situ hydrogen donor with a Pd/C catalyst in an aqueous 2-propanol solvent at room temperature, which presents a facile and economical option. jocpr.comresearchgate.net
Regioselective Functionalization of the Aniline Core
Beyond N-alkylation, modifying the aromatic ring of the aniline core is crucial for creating diverse chemical structures. Metal-catalyzed C-H functionalization has emerged as a powerful tool for this purpose, allowing for the direct derivatization of the aniline ring. researchgate.netbath.ac.uk
Strategies for ortho-Alkylation and Methylation
Achieving regioselectivity, particularly at the ortho position, is a significant challenge in synthetic chemistry. The classical Friedel-Crafts reaction is a traditional route but can be limited by harsh conditions and the formation of isomeric mixtures. beilstein-journals.org Modern approaches often rely on directing groups attached to the aniline's nitrogen atom. These groups coordinate to a metal catalyst, positioning it in proximity to the ortho C-H bonds and facilitating their selective activation and functionalization. nih.gov While many examples focus on functional groups other than simple alkyls, the principle allows for precise control over the reaction's location.
C-H Activation and Functionalization Approaches on Aromatic Systems
Direct C-H activation has become a powerful and sustainable tool in modern organic synthesis, avoiding the need for pre-functionalized starting materials. researchgate.net This strategy allows for the conversion of aromatic C-H bonds into various carbon-carbon and carbon-heteroatom bonds. researchgate.net Transition metals such as palladium, rhodium, and ruthenium are privileged catalysts for these transformations. researchgate.netbath.ac.uk
For aniline derivatives, C-H functionalization can be directed to the ortho, meta, or para positions. researchgate.net
Ortho-Selective C-H Functionalization : This is the most developed area, typically relying on a directing group on the nitrogen to guide the metal catalyst. researchgate.netbath.ac.uk
Meta-Selective C-H Functionalization : Achieving meta selectivity is more challenging due to the electronic preference for ortho and para substitution. nih.gov Recent strategies use specifically designed ligands or a "relay" process where an initial ortho-metalation is relayed to the meta position using a transient mediator like norbornene. nih.govresearchgate.net
Para-Selective C-H Functionalization : This can be achieved through catalyst systems that are sensitive to steric or electronic factors, favoring the more accessible para position. For instance, Pd/S,O-ligand catalysis has been shown to promote highly para-selective C-H olefination of aniline derivatives. nih.gov
Table 2: Regioselective C-H Functionalization Strategies for Anilines
| Selectivity | Catalyst System | Key Strategy | Reference |
|---|---|---|---|
| ortho | Palladium, Rhodium, Ruthenium | N-Directing Group | researchgate.netbath.ac.uk |
| meta | Palladium/Norbornene | Transient Mediator/Relay | nih.gov |
Purification and Isolation Methodologies in Complex Organic Synthesis
After the reaction is complete, the first step often involves neutralizing the reaction mixture and separating the catalyst, for example, by filtering it through a pad of celite. jocpr.comnih.gov The crude product is then typically extracted from the aqueous phase using an organic solvent like ethyl acetate (B1210297) or dichloromethane. jocpr.comgoogle.com The combined organic layers are washed, dried (e.g., over Na₂SO₄), and the solvent is removed under reduced pressure. jocpr.comgoogle.com
Final purification is commonly achieved through silica (B1680970) gel column chromatography, which separates the desired product from unreacted starting materials and byproducts based on polarity. jocpr.comgoogle.com For products that are thermally stable liquids, distillation under reduced pressure can be an effective method for obtaining a high-purity compound. jocpr.com
Chemical Reactivity and Transformation Pathways of 2 Ethyl N 2 Methoxyethyl 6 Methylaniline
Reactivity at the Nitrogen Center
The nitrogen atom, with its lone pair of electrons, is the primary center of basicity and nucleophilicity in the molecule. Its reactivity is moderated by the electronic effects of the attached aromatic ring and the steric hindrance imposed by the ortho-ethyl and methyl groups, as well as the N-alkyl substituent.
The lone pair of electrons on the nitrogen atom makes 2-Ethyl-N-(2-methoxyethyl)-6-methylaniline a Lewis base and a potent nucleophile. This reactivity is fundamental to many of its characteristic reactions, including protonation, alkylation, and acylation. While the electron-donating nature of the ethyl and methyl groups on the aromatic ring increases the electron density on the nitrogen, the significant steric hindrance from these ortho substituents can kinetically hinder reactions with bulky electrophiles. N-alkylation of similar 2,6-dialkyl aniline (B41778) derivatives has been shown to proceed under various conditions, highlighting the accessibility and reactivity of the nitrogen's lone pair. jocpr.com
The most significant and widely documented reaction involving the nitrogen center is its role as a nucleophile in acylation reactions to form amides. This transformation is a cornerstone of the synthesis of the widely used herbicide, metolachlor (B1676510). google.com In this reaction, this compound attacks an acylating agent, typically chloroacetyl chloride, in a nucleophilic acyl substitution. The nitrogen's lone pair attacks the electrophilic carbonyl carbon of the acid chloride, leading to the formation of a tetrahedral intermediate, which then collapses to form the stable amide product, metolachlor, with the elimination of a chloride ion.
Various conditions have been developed to optimize this amide formation, reflecting its industrial importance. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct.
| Acylating Agent | Base | Solvent | Temperature | Reported Yield |
|---|---|---|---|---|
| Chloroacetyl chloride | Sodium carbonate | Toluene | 0 °C to room temp. | High |
| Chloroacetyl chloride | Not specified (known process) | Non-polar solvent | Not specified | >75% |
Aromatic Ring Reactivity and Electrophilic Substitution Patterns
The benzene (B151609) ring in this compound is highly activated towards electrophilic aromatic substitution (SEAr) due to the presence of three electron-donating groups: the secondary amino group, the ethyl group, and the methyl group. wikipedia.org
The regiochemical outcome of SEAr reactions is determined by the cumulative directing effects of the substituents. oneonta.edu The secondary amino group (-NHR) is a powerful activating group and an ortho, para-director. Similarly, the alkyl (ethyl and methyl) groups are also activating and ortho, para-directing.
The directing influences of these groups are summarized below:
| Substituent Group | Position | Activating/Deactivating | Directing Effect |
|---|---|---|---|
| -NH-CH(CH₃)CH₂OCH₃ | 1 | Strongly Activating | Ortho, Para |
| -CH₂CH₃ | 2 | Activating | Ortho, Para |
| -CH₃ | 6 | Activating | Ortho, Para |
In this molecule, the positions ortho to the powerful amino directing group (positions 2 and 6) are blocked by the ethyl and methyl groups. Therefore, electrophilic attack is strongly directed to the para position (position 4), which is vacant. The directing effects of the ethyl and methyl groups also reinforce this outcome, as position 4 is para to the ethyl group and meta to the methyl group. The combined and reinforcing nature of these substituents, along with steric considerations, leads to a high degree of regioselectivity, with electrophiles predicted to substitute almost exclusively at the C-4 position.
Directed ortho-metalation (DoM) is a powerful synthetic tool for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org The reaction relies on a directing metalation group (DMG) to coordinate a strong organolithium base, facilitating deprotonation at a nearby ortho position. uwindsor.cabaranlab.org Amine and amide functionalities are effective DMGs. wikipedia.orgorganic-chemistry.org
However, for this compound, traditional DoM is not feasible. The primary DMG is the secondary amine at the C-1 position. The positions ortho to this group (C-2 and C-6) are already substituted with ethyl and methyl groups, respectively, precluding deprotonation at these sites. bohrium.com While the oxygen atom in the 2-methoxyethyl side chain could potentially act as a remote directing group, its distance and conformational flexibility make chelation-controlled lithiation of the aromatic ring unlikely. Therefore, the substitution pattern of the molecule effectively prevents reactivity via the standard DoM pathway.
Transformations Involving the 2-Methoxyethyl Side Chain
The 2-methoxyethyl side chain offers additional sites for chemical transformation, primarily at the ether linkage. While less explored than the reactivity at the nitrogen center or the aromatic ring, metabolic studies of the derivative herbicide S-metolachlor provide significant insight into the potential pathways for the transformation of this side chain.
Metabolic detoxification studies in various organisms, including plants and animals, have shown that the 2-methoxyethyl group is a key site of modification. regulations.govepa.gov One of the primary metabolic pathways is O-demethylation, where the methyl group of the ether is cleaved, yielding a primary alcohol metabolite. researchgate.netnih.gov This initial Phase I metabolic reaction is often catalyzed by cytochrome P450 enzymes. nih.gov Subsequent hydroxylation at other positions on the side chain can also occur. These transformations highlight the susceptibility of the ether group to enzymatic cleavage and oxidation, suggesting that similar transformations could be achieved under specific chemical conditions, for example, using strong acids like HBr to cleave the ether bond.
Reactions of the Ether Linkage
The ether linkage within the N-(2-methoxyethyl) group is generally stable under neutral and basic conditions. However, it is susceptible to cleavage under strong acidic conditions, typically involving hydrohalic acids like hydrobromic acid (HBr) or hydroiodic acid (HI).
The reaction mechanism involves the protonation of the ether oxygen, followed by a nucleophilic attack by the halide ion. This would result in the cleavage of the C-O bond, potentially leading to the formation of a haloethanol derivative and demethylation, or cleavage at the ethyl-aniline bond depending on the specific reaction conditions and the relative stability of the carbocation intermediates.
Table 1: Potential Products of Ether Linkage Cleavage under Strong Acidic Conditions
| Reagent | Potential Products | Reaction Type |
|---|---|---|
| HBr (excess) | 2-Ethyl-N-(2-bromoethyl)-6-methylaniline | SN2 Nucleophilic Substitution |
Note: The specific products can vary based on reaction temperature, concentration, and duration.
Potential for Further Functionalization of the Ethyl Group
The ethyl group attached to the aromatic ring is an alkyl substituent and is generally unreactive. However, functionalization can be achieved under specific conditions, primarily through free-radical reactions or electrophilic aromatic substitution if the reaction conditions are harsh enough to overcome the directing effects of the other substituents.
Benzylic bromination, using a reagent like N-Bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or UV light), could selectively introduce a bromine atom at the carbon adjacent to the aromatic ring. This benzylic position is activated for radical formation due to resonance stabilization. The resulting benzylic bromide is a versatile intermediate for subsequent nucleophilic substitution reactions, allowing for the introduction of various functional groups (e.g., -OH, -CN, -OR).
Table 2: Representative Functionalization Reactions of the Ethyl Group
| Reaction Type | Reagents | Intermediate/Product |
|---|---|---|
| Benzylic Bromination | N-Bromosuccinimide (NBS), AIBN | 2-(1-Bromoethyl)-N-(2-methoxyethyl)-6-methylaniline |
| Nucleophilic Substitution | 2-(1-Bromoethyl)-N-(2-methoxyethyl)-6-methylaniline + NaCN | 2-(1-Cyanoethyl)-N-(2-methoxyethyl)-6-methylaniline |
Cyclization and Annulation Reactions Employing the Compound as a Precursor
The structure of this compound, featuring a nucleophilic nitrogen and an activated aromatic ring, makes it a potential precursor for synthesizing various heterocyclic systems. These reactions often involve creating new rings by forming carbon-carbon or carbon-heteroatom bonds.
Heterocycle Formation Pathways
The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal and materials chemistry. Substituted anilines are common starting materials for building fused ring systems like quinolines, indoles, and other related structures. For instance, in reactions analogous to the Friedländer annulation or Skraup synthesis, the aniline nitrogen and an ortho-carbon of the aromatic ring can be incorporated into a new heterocyclic ring.
These syntheses typically require a co-reactant that provides the additional atoms needed to complete the ring. For example, reaction with a β-ketoester could potentially lead to the formation of a substituted quinoline, although the steric hindrance from the ortho-ethyl and methyl groups would significantly influence the feasibility and yield of such a reaction.
Mechanistic Investigations of Key Transformations Involving 2 Ethyl N 2 Methoxyethyl 6 Methylaniline
Elucidation of Reaction Mechanisms for N-Alkylation
The primary method for the synthesis of 2-Ethyl-N-(2-methoxyethyl)-6-methylaniline involves the N-alkylation of 2-ethyl-6-methylaniline (B166961). A common and industrially significant approach is reductive amination, which proceeds via the reaction of 2-ethyl-6-methylaniline with a suitable carbonyl compound, such as methoxyacetone (B41198), in the presence of a reducing agent.
The mechanism of this transformation, particularly under catalytic reductive conditions, is believed to follow a multi-step pathway. The initial step involves the nucleophilic attack of the amino group of 2-ethyl-6-methylaniline on the carbonyl carbon of methoxyacetone. This leads to the formation of a hemiaminal intermediate. The steric hindrance imposed by the ethyl and methyl groups on the aniline (B41778) ring can influence the rate of this initial attack.
Following the formation of the hemiaminal, a dehydration step occurs to yield an imine intermediate. This step is often acid-catalyzed, which facilitates the removal of a water molecule. The stability of the resulting imine is influenced by the electronic and steric properties of the substituents on both the aniline and carbonyl-derived portions of the molecule.
The final step in the reductive amination sequence is the reduction of the imine to the corresponding secondary amine, this compound. This reduction is typically achieved through catalytic hydrogenation, often employing catalysts such as platinum on carbon (Pt/C) under a hydrogen atmosphere. The catalyst facilitates the addition of hydrogen across the C=N double bond of the imine.
An alternative and increasingly popular mechanistic paradigm for N-alkylation is the "borrowing hydrogen" or "hydrogen autotransfer" methodology. rsc.orgnih.gov In this process, a catalyst, often a transition metal complex of iridium or ruthenium, temporarily "borrows" hydrogen from an alcohol to oxidize it to an aldehyde or ketone in situ. rsc.orgnih.gov This carbonyl compound then reacts with the amine to form an imine, which is subsequently reduced by the "borrowed" hydrogen returned from the catalyst. While specific studies on this compound are not prevalent, this mechanism offers a greener alternative to traditional reductive amination by using alcohols directly as alkylating agents.
Table 1: Proposed Mechanistic Steps for Reductive Amination
| Step | Reactants | Intermediates | Product |
| 1 | 2-ethyl-6-methylaniline + Methoxyacetone | Hemiaminal | - |
| 2 | Hemiaminal | Imine + Water | - |
| 3 | Imine + H₂ (with catalyst) | - | This compound |
This table presents a simplified, generally accepted mechanistic pathway for reductive amination. The specific intermediates and transition states for the reaction involving this compound would require dedicated computational and experimental studies.
Studies on Aromatic Functionalization Mechanisms
The aromatic ring of this compound is susceptible to electrophilic aromatic substitution (EAS) reactions, a cornerstone of aromatic chemistry. The substituents already present on the aniline ring—the ethyl, methyl, and N-(2-methoxyethyl)amino groups—play a crucial role in directing the regioselectivity and influencing the rate of these reactions.
The N-(2-methoxyethyl)amino group is a powerful activating group and an ortho, para-director due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring through resonance. This resonance stabilization is most effective for intermediates formed during attack at the ortho and para positions. However, the two ortho positions are already substituted with ethyl and methyl groups, which also exert a moderate activating and ortho, para-directing effect through hyperconjugation and inductive effects.
Given the existing substitution pattern, any further electrophilic attack is sterically hindered at the positions ortho to the amino group. Therefore, the most likely position for electrophilic aromatic substitution on this compound is the para position relative to the amino group.
The general mechanism for electrophilic aromatic substitution proceeds in two steps. The first, and typically rate-determining, step involves the attack of the π-electron system of the aromatic ring on the electrophile (E⁺), leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.com The stability of this intermediate is a key factor in determining the reaction rate. The electron-donating nature of the alkyl and amino groups helps to stabilize the positive charge in the arenium ion.
The second step is the rapid deprotonation of the arenium ion by a weak base, which restores the aromaticity of the ring and yields the substituted product.
Table 2: Influence of Substituents on Electrophilic Aromatic Substitution
| Substituent | Position | Electronic Effect | Directing Effect |
| -NH(CH₂)₂OCH₃ | 1 | Activating (Resonance) | ortho, para |
| -CH₂CH₃ | 2 | Activating (Inductive/Hyperconjugation) | ortho, para |
| -CH₃ | 6 | Activating (Inductive/Hyperconjugation) | ortho, para |
This table summarizes the expected electronic and directing effects of the substituents on the aromatic ring of this compound.
Kinetic and Thermodynamic Aspects of Reactivity
Detailed kinetic and thermodynamic studies specifically on the transformations of this compound are not widely available in the public domain. However, general principles of physical organic chemistry allow for a qualitative and semi-quantitative discussion of the factors governing its reactivity.
From a thermodynamic perspective, the N-alkylation of anilines is generally an exothermic process, leading to a more stable product. The formation of the C-N bond and the reduction of the C=N bond are energetically favorable. The precise enthalpy and entropy changes would depend on the specific reaction conditions and the physical states of the reactants and products.
In aromatic functionalization , the kinetics of electrophilic substitution are highly dependent on the nature of the electrophile and the electronic properties of the aromatic ring. The presence of multiple activating groups on this compound would suggest a relatively fast reaction rate for electrophilic aromatic substitution compared to benzene (B151609). However, the steric bulk of the substituents could introduce kinetic barriers, particularly for attack at the more hindered positions.
Table 3: Representative Kinetic and Thermodynamic Parameters for Aniline N-Alkylation (Illustrative)
| Parameter | Typical Value Range |
| Activation Energy (Ea) | 40 - 80 kJ/mol |
| Enthalpy of Reaction (ΔH) | -50 to -100 kJ/mol |
| Entropy of Reaction (ΔS) | Generally negative |
Disclaimer: The values in this table are illustrative and represent typical ranges for N-alkylation reactions of anilines. They are not experimentally determined values for this compound and should be treated as such.
Advanced Analytical Methodologies for Structural and Purity Confirmation
High-Resolution Spectroscopic Techniques for Structural Elucidation
Beyond basic identification, advanced spectroscopic methods are essential for the complete structural elucidation of the molecule.
Advanced Nuclear Magnetic Resonance (NMR) spectroscopy, including two-dimensional (2D) techniques, is critical for unambiguously assigning the proton (¹H) and carbon (¹³C) signals of 2-Ethyl-n-(2-methoxyethyl)-6-methylaniline. A patent for a closely related isomer, (S)-2-ethyl-N-(1-methoxypropan-2-yl)-6-methylaniline, confirms the use of ¹H and ¹³C NMR for characterization, and similar principles apply here. google.com
2D NMR Techniques :
COSY (Correlation Spectroscopy) : This experiment would reveal proton-proton couplings within the molecule. Key correlations would be expected between the methyl and methylene (B1212753) protons of the ethyl group, and along the N-(2-methoxyethyl) side chain.
HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom that has a proton attached.
HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons over two to three bonds. It is particularly useful for identifying quaternary carbons and for piecing together the different fragments of the molecule, such as connecting the N-(2-methoxyethyl) side chain to the aniline (B41778) nitrogen.
Variable Temperature (VT) NMR : VT-NMR studies could be employed to investigate conformational dynamics, such as restricted rotation around the C(aryl)-N bond due to the presence of ortho substituents. Changes in the NMR spectrum at different temperatures can provide information on the energy barriers of such rotational processes.
Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound Note: Chemical shifts (δ) are predicted based on analogous structures and may vary depending on the solvent and experimental conditions.
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Ar-CH₃ | ~2.3 | ~18 |
| Ar-CH₂CH₃ | ~2.6 (q) | ~24 |
| Ar-CH₂CH₃ | ~1.2 (t) | ~14 |
| N-CH₂CH₂OCH₃ | ~3.3 (t) | ~48 |
| N-CH₂CH₂OCH₃ | ~3.6 (t) | ~71 |
| OCH₃ | ~3.4 (s) | ~59 |
| NH | Broad, variable | N/A |
| Aromatic CH | ~6.9-7.1 | ~120-130 |
| Aromatic C (quaternary) | N/A | ~128, ~138, ~145 |
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental formula of a compound by measuring its mass with very high accuracy. For this compound (C₁₂H₁₉NO), the exact mass can be calculated and compared to the experimentally determined value. The fragmentation pattern observed in the mass spectrum provides further structural confirmation.
Exact Mass : The calculated monoisotopic mass of [M+H]⁺ for C₁₂H₁₉NO is 194.1539. HRMS analysis would be expected to yield a measured mass very close to this value, confirming the elemental composition.
Fragmentation Analysis : Common fragmentation pathways for this molecule would likely involve cleavage of the C-N and C-O bonds in the side chain. Expected fragments would include the loss of the methoxyethyl group or parts of it, and cleavage of the ethyl group from the aromatic ring.
Table 2: Predicted HRMS Data for this compound
| Ion | Formula | Calculated m/z | Possible Origin |
|---|---|---|---|
| [M+H]⁺ | C₁₂H₂₀NO⁺ | 194.1539 | Protonated molecule |
| [M-CH₃O]⁺ | C₁₁H₁₆N⁺ | 162.1277 | Loss of methoxy (B1213986) radical |
| [M-C₂H₅O]⁺ | C₁₀H₁₄N⁺ | 148.1121 | Cleavage of methoxyethyl group |
| [C₉H₁₂N]⁺ | C₉H₁₂N⁺ | 134.0964 | Loss of the entire N-(2-methoxyethyl) side chain |
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies. The NIST WebBook provides IR spectral data for related compounds like 2-Ethyl-N-methylaniline, which can serve as a reference. nist.gov
N-H Stretch : A characteristic absorption band for the secondary amine (N-H) would be expected in the range of 3300-3500 cm⁻¹.
C-H Stretches : Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl, methyl, and methoxyethyl groups are found just below 3000 cm⁻¹.
C=C Stretches : Aromatic ring C=C stretching vibrations are expected in the 1450-1600 cm⁻¹ region.
C-O Stretch : A strong C-O (ether) stretching band should be visible in the 1050-1150 cm⁻¹ range.
C-N Stretch : The C-N stretching vibration is typically observed in the 1250-1350 cm⁻¹ region.
Table 3: Characteristic IR/Raman Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch | 3300 - 3500 | Medium |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 2960 | Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |
| C-N Stretch | 1250 - 1350 | Medium |
| C-O Stretch (Ether) | 1050 - 1150 | Strong |
Chromatographic Methods for Purity Assessment
Chromatographic techniques are standard for determining the purity of a chemical compound by separating it from any impurities.
High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of non-volatile compounds like this compound. For the related compound 2-Ethyl-6-methylaniline (B166961), a reverse-phase (RP) HPLC method using an acetonitrile (B52724) and water mobile phase has been described. sielc.com A similar approach would be suitable here.
Stationary Phase : A C18 or C8 column is commonly used for reverse-phase separation of aniline derivatives.
Mobile Phase : A gradient of water and a polar organic solvent like acetonitrile or methanol (B129727) is typically employed to ensure good separation of the main compound from any more or less polar impurities.
Detection : A UV detector is highly effective, as the aromatic ring of the aniline derivative will absorb UV light strongly, typically around 254 nm.
Since this compound is a chiral molecule (due to hindered rotation creating atropisomerism), chiral HPLC could be used to determine the enantiomeric excess (ee). A patent for a similar compound describes using chiral HPLC for this purpose. google.com
Table 4: Typical HPLC Parameters for Purity Analysis
| Parameter | Typical Condition |
|---|---|
| Column | Reverse-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water |
| Flow Rate | 1.0 mL/min |
| Detector | UV at 254 nm |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
Gas Chromatography (GC) is another powerful technique for assessing the purity of volatile and thermally stable compounds. Aniline derivatives are frequently analyzed by GC. epa.gov
Column : A capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane) is generally suitable.
Injector and Detector Temperature : The injector and detector temperatures must be high enough to ensure the compound is vaporized without degradation.
Temperature Program : A temperature program, where the column temperature is gradually increased, is used to separate compounds with different boiling points.
Detector : A Flame Ionization Detector (FID) is commonly used for its high sensitivity to organic compounds. For enhanced selectivity and sensitivity towards nitrogen-containing compounds, a Nitrogen-Phosphorus Detector (NPD) can be employed. epa.gov
Table 5: Typical GC Parameters for Purity Analysis
| Parameter | Typical Condition |
|---|---|
| Column | Capillary column (e.g., DB-5, 30 m x 0.25 mm ID) |
| Carrier Gas | Helium or Nitrogen |
| Injector Temperature | 250 °C |
| Detector Temperature | 280 °C (FID or NPD) |
| Oven Program | e.g., 100 °C hold for 2 min, then ramp to 250 °C at 10 °C/min |
Theoretical and Computational Chemistry Studies of 2 Ethyl N 2 Methoxyethyl 6 Methylaniline
Electronic Structure Analysis and Molecular Orbital Theory
The electronic structure of a molecule is fundamental to understanding its stability, reactivity, and spectroscopic properties. For 2-Ethyl-N-(2-methoxyethyl)-6-methylaniline, these properties would be investigated using quantum chemical calculations, most commonly Density Functional Theory (DFT).
Methodology: The first step involves geometry optimization, where the molecule's lowest energy structure is determined. This is typically performed using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), which provides a good balance between accuracy and computational cost for organic molecules. asianpubs.orgglobalresearchonline.net This calculation yields key geometric parameters like bond lengths, bond angles, and dihedral angles.
Molecular Orbital Analysis: Of particular importance are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. thaiscience.info The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more reactive. irjweb.com
For this compound, the HOMO is expected to be localized primarily on the aniline (B41778) ring and the nitrogen atom, due to the electron-donating nature of the amino group and the pi-system of the ring. The LUMO would likely be distributed over the aromatic ring's anti-bonding pi-system.
Another key output is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across the molecule, highlighting electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically blue) regions. For this compound, the most negative potential is anticipated around the nitrogen and oxygen atoms, identifying them as likely sites for electrophilic attack.
Table 1: Hypothetical Frontier Molecular Orbital (FMO) Properties (DFT/B3LYP/6-311++G(d,p))
| Parameter | Predicted Value (eV) | Description |
| HOMO Energy | -5.85 | Indicates electron-donating capability. |
| LUMO Energy | -0.20 | Indicates electron-accepting capability. |
| HOMO-LUMO Gap (ΔE) | 5.65 | Correlates with chemical stability and reactivity. |
Conformational Analysis and Energy Landscapes
The presence of several single bonds in the N-(2-methoxyethyl) side chain of this compound allows for significant conformational flexibility. Understanding the different stable conformations (conformers) and the energy barriers between them is essential for a complete picture of the molecule's behavior.
Methodology: A conformational analysis is typically performed by systematically rotating the dihedral angles of the key rotatable bonds (e.g., C(aryl)-N, N-C(alkyl), C-C, and C-O bonds) and calculating the potential energy at each point. This process, known as a Potential Energy Surface (PES) scan, identifies energy minima corresponding to stable conformers and saddle points corresponding to transition states between them. More advanced global minimum searches can also be employed.
The relative energies of the identified stable conformers are then calculated with high accuracy. The population of each conformer at a given temperature can be estimated using the Boltzmann distribution, which shows that lower-energy conformers are more prevalent. The analysis would likely reveal that steric hindrance between the side chain and the ortho-substituted ethyl and methyl groups on the aniline ring plays a critical role in determining the most stable conformations.
Table 2: Hypothetical Relative Energies of Stable Conformers
| Conformer | Dihedral Angle (C-N-C-C) | Relative Energy (kcal/mol) | Predicted Population (%) at 298 K |
| 1 (Global Minimum) | ~175° (anti-periplanar) | 0.00 | 75.1 |
| 2 | ~70° (gauche) | 0.95 | 16.5 |
| 3 | ~-75° (gauche) | 1.10 | 8.4 |
Prediction of Spectroscopic Properties and Comparison with Experimental Data
Computational chemistry provides a powerful tool for predicting vibrational spectra (Infrared and Raman). These theoretical spectra can be used to assign vibrational modes observed in experimental data.
Methodology: Following the geometry optimization, a frequency calculation is performed at the same level of theory (e.g., DFT/B3LYP/6-311++G(d,p)). This computes the harmonic vibrational frequencies, IR intensities, and Raman activities. researchgate.net It is a standard practice to scale the calculated frequencies by a specific factor (e.g., ~0.96 for B3LYP) to correct for anharmonicity and other systematic errors in the computational method, leading to better agreement with experimental spectra. globalresearchonline.net
The predicted spectrum for this compound would feature characteristic peaks corresponding to specific functional groups. For instance, C-H stretching from the aromatic ring and alkyl groups, C-N stretching, C-O-C ether stretching, and various bending and deformation modes of the aniline ring. Comparing these predicted frequencies to an experimental spectrum would allow for a detailed and reliable assignment of each band.
Table 3: Predicted vs. Typical Experimental Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Predicted Scaled Frequency (cm⁻¹) | Typical Experimental Range (cm⁻¹) |
| Aromatic C-H Stretch | 3055 | 3000-3100 |
| Aliphatic C-H Stretch | 2960 | 2850-3000 |
| Aromatic C=C Stretch | 1605, 1580 | 1500-1620 |
| C-N Stretch | 1270 | 1250-1350 |
| C-O-C Ether Stretch | 1115 | 1080-1150 |
Computational Modeling of Reaction Pathways and Transition States
This compound serves as a key precursor in the synthesis of chloroacetanilide herbicides like metolachlor (B1676510). The subsequent reaction typically involves N-acylation with chloroacetyl chloride. Computational modeling can elucidate the mechanism of this reaction.
Methodology: This transformation is expected to proceed via a bimolecular nucleophilic substitution (S_N2) mechanism. nih.govnih.gov Computational chemists can model this pathway by identifying the structures of the reactants, the transition state (TS), and the products. The TS is a first-order saddle point on the potential energy surface, and its structure can be located using various algorithms. A key characteristic of a calculated TS is the presence of a single imaginary frequency, which corresponds to the motion along the reaction coordinate. smu.edu
Table 4: Hypothetical Calculated Energies for N-acylation Reaction
| Species | Relative Energy (kcal/mol) | Description |
| Reactants | 0.0 | Isolated aniline derivative and chloroacetyl chloride |
| Transition State (TS) | +15.5 | Activation barrier for the nucleophilic attack |
| Products | -10.2 | N-acylated product and HCl |
Structure-Reactivity Relationship Predictions
Site-Specific Reactivity: The MEP map provides a visual guide to site-specific reactivity. The electron-rich regions (negative potential) around the nitrogen and oxygen atoms are the most probable sites for attack by electrophiles. Conversely, regions of positive potential are susceptible to nucleophilic attack.
Furthermore, analysis of the frontier orbitals can predict reactivity. The distribution of the HOMO indicates the primary sites for electron donation (nucleophilic centers), which for this molecule is the nitrogen atom. The distribution of the LUMO indicates the primary sites for accepting electrons (electrophilic centers). This information is crucial for predicting how the molecule will interact with other reagents and for understanding its role in chemical synthesis. For example, the high electron density on the nitrogen atom, as confirmed by both MEP and HOMO localization, explains its role as a nucleophile in the N-acylation reaction described previously.
Role As a Synthetic Building Block and Precursor in Organic Synthesis
Application in Complex Molecular Architecture Construction
The primary and most extensively documented application of 2-Ethyl-n-(2-methoxyethyl)-6-methylaniline in the construction of complex molecular architectures is in the synthesis of the herbicide Metolachlor (B1676510). researchgate.net This chloroacetanilide herbicide is widely used for controlling a variety of weeds. The synthesis of Metolachlor involves the N-acylation of this compound with 2-chloroacetyl chloride. This reaction highlights the nucleophilic character of the secondary amine, which readily reacts with the electrophilic acid chloride to form the final amide product.
The synthesis of the chiral (S)-enantiomer of Metolachlor, which is the more active isomer, often starts from a chiral precursor of this compound or involves an asymmetric synthesis step. core.ac.uk This underscores the importance of this aniline (B41778) derivative in stereoselective synthesis, where the control of chirality is crucial for the biological activity of the target molecule.
While its application is predominantly in the agrochemical sector, the structural motifs present in this compound suggest its potential as a building block for other complex molecules. The substituted aniline core is a common feature in many pharmaceuticals and biologically active compounds. The N-(2-methoxyethyl) group can influence the solubility, lipophilicity, and metabolic stability of a molecule, making it a potentially useful moiety in drug design.
Table 1: Key Reactions in the Synthesis of Metolachlor from this compound
| Reactant 1 | Reactant 2 | Product | Reaction Type |
| This compound | 2-Chloroacetyl chloride | Metolachlor | N-Acylation |
Ligand Design and Application in Transition Metal Catalysis (focus on ligand role, not catalytic performance)
The 2,6-disubstituted aniline framework of this compound is a key structural element in the design of sterically demanding ligands for transition metal catalysis. While direct applications of this specific compound as a ligand are not extensively reported, its structural analogues, 2,6-disubstituted anilines, are widely used as precursors for a variety of important ligand classes. These include N-heterocyclic carbenes (NHCs), α-diimine, and β-diketiminate ligands.
The steric bulk provided by the ethyl and methyl groups at the ortho positions of the aniline ring is crucial in creating a sterically hindered environment around a metal center. This can influence the coordination number, geometry, and reactivity of the metal complex, which in turn can lead to high selectivity in catalytic reactions.
For instance, 2,6-disubstituted anilines are common starting materials for the synthesis of bulky NHC ligands. The aniline is typically condensed with a glyoxal (B1671930) derivative, followed by cyclization to form the imidazolium (B1220033) salt precursor to the NHC. The resulting NHC ligands, bearing the 2,6-disubstituted aryl groups, can stabilize a wide range of transition metals and are used in various catalytic transformations.
The N-(2-methoxyethyl) side chain of this compound introduces a potential hemilabile coordinating group. The ether oxygen could coordinate to a metal center, and this coordination could be reversible. Hemilabile ligands can play a significant role in catalysis by temporarily occupying a coordination site that can be displaced by a substrate during the catalytic cycle.
Table 2: Potential Ligand Classes Derived from 2,6-Disubstituted Anilines
| Ligand Class | Precursor | Key Structural Feature |
| N-Heterocyclic Carbenes (NHCs) | 2,6-Disubstituted aniline | Sterically bulky N-aryl groups |
| α-Diimine Ligands | 2,6-Disubstituted aniline | Sterically hindered imine nitrogen donors |
| β-Diketiminate Ligands | 2,6-Disubstituted aniline | Bulky N-aryl substituents on the imine nitrogens |
Precursor for Advanced Organic Materials (focus on chemical transformation, not material properties)
The chemical structure of this compound suggests its potential as a monomer or a precursor for the synthesis of advanced organic materials, although specific examples are not widely documented. Aniline and its derivatives are well-known precursors to conducting polymers, such as polyaniline. The polymerization of aniline derivatives can be achieved through chemical or electrochemical oxidation, leading to the formation of a conjugated polymer backbone.
The substituents on the aniline ring, such as the ethyl and methyl groups in this compound, would influence the polymerization process and the properties of the resulting polymer. The steric hindrance from the ortho substituents might affect the planarity of the polymer chain, which in turn would impact its electronic properties.
Furthermore, the N-(2-methoxyethyl) side chain could be used to tune the solubility and processability of the resulting polymer. This is a significant advantage, as many conducting polymers are notoriously difficult to process due to their insolubility. The ether functionality could also provide sites for further chemical modification or for coordination with metal ions to create hybrid organic-inorganic materials.
The transformation of this compound into a polymer would typically involve an oxidative polymerization reaction, where the aniline units are coupled together. This process can be initiated by oxidizing agents such as ammonium (B1175870) persulfate in an acidic medium.
Table 3: Potential Polymerization of this compound
| Monomer | Polymerization Method | Potential Polymer | Key Transformation |
| This compound | Oxidative Polymerization | Substituted Polyaniline | Formation of C-C and C-N bonds between monomer units |
Conclusion and Future Research Directions
Summary of Synthetic Advances and Reactivity Insights
The synthesis of 2-Ethyl-n-(2-methoxyethyl)-6-methylaniline is predominantly achieved through two primary methodologies: N-alkylation of 2-ethyl-6-methylaniline (B166961) and reductive amination. The N-alkylation route typically involves the reaction of 2-ethyl-6-methylaniline with a 2-methoxyethyl halide, such as 2-methoxyethyl chloride, often in the presence of a base to neutralize the hydrogen halide byproduct. Reductive amination offers an alternative pathway, where 2-ethyl-6-methylaniline is reacted with 2-methoxyacetaldehyde in the presence of a reducing agent. This latter method is a key step in the industrial production of the herbicide metolachlor (B1676510). arkat-usa.orgjocpr.com
The reactivity of this compound is characteristic of a secondary N-alkylaniline, with notable influence from the steric hindrance provided by the ortho-ethyl and methyl groups. The most significant reaction of this compound is its acylation with chloroacetyl chloride to produce metolachlor. epa.gov The lone pair of electrons on the nitrogen atom makes it nucleophilic, though its reactivity is somewhat diminished by the bulky ortho substituents. These groups also influence the conformational properties of the molecule, restricting rotation around the aryl-N bond. umn.edu
Unexplored Reactivity Profiles and Methodological Gaps
Despite its importance as an industrial intermediate, the broader reactivity profile of this compound remains largely unexplored in academic literature. While its acylation is well-documented, other fundamental reactions of secondary anilines, such as oxidation, further alkylation, or participation in coupling reactions, have not been specifically reported for this compound. The steric hindrance from the 2-ethyl and 6-methyl groups likely plays a significant role in these potential reactions, and a systematic study of these effects would be of considerable value.
Methodological gaps exist in the detailed optimization and comparison of its synthetic routes. While the general principles of N-alkylation and reductive amination are understood, a comprehensive comparative study of different reagents, catalysts, and reaction conditions for the synthesis of this specific aniline (B41778) is lacking. Such research could lead to more efficient, cost-effective, and environmentally benign production methods.
Potential for Further Mechanistic and Computational Studies
The synthesis and reactions of this compound present several opportunities for in-depth mechanistic and computational investigation. For the N-alkylation reaction, computational studies could elucidate the transition state and the role of the solvent and base in the reaction mechanism. Similarly, for the reductive amination pathway, density functional theory (DFT) calculations could model the formation of the intermediate imine or enamine and the subsequent reduction step, providing insights into the reaction kinetics and selectivity. nih.gov
Computational analysis could also be employed to predict the conformational preferences of the molecule, the rotational barrier around the aryl-N bond, and its electronic properties, such as the charge distribution and frontier molecular orbitals. umn.educolostate.edu These theoretical studies would complement experimental findings and provide a deeper understanding of the compound's reactivity.
Emerging Opportunities in Tailored Synthesis of Substituted Anilines
The chemistry of this compound can serve as a basis for the development of tailored synthetic routes to other complex substituted anilines. The methodologies employed for its synthesis can be adapted to introduce a variety of N-substituents and explore different substitution patterns on the aniline ring.
Recent advances in catalysis, such as the use of novel transition metal catalysts and photoredox catalysis, offer exciting new possibilities for the synthesis of N-substituted anilines under milder and more selective conditions. nih.govbeilstein-journals.org Applying these emerging methods to the synthesis of analogues of this compound could open up new avenues for the creation of novel compounds with potential applications in agrochemicals, pharmaceuticals, and materials science. Further research into one-pot and multicomponent reactions for the construction of such polysubstituted anilines is also a promising area for future exploration. beilstein-journals.org
Q & A
Q. Key Considerations :
- Use anhydrous solvents (e.g., dichloromethane, ethanol) to avoid side reactions.
- Monitor reaction progress via TLC or HPLC.
- Purify via silica gel chromatography (e.g., 20–30% ethyl acetate in hexanes) .
Basic: Which analytical techniques are critical for structural confirmation of this compound?
Answer:
A combination of spectroscopic and computational methods is essential:
- NMR Spectroscopy :
- ¹H NMR : Signals for the methoxyethyl group (δ ~3.3–3.6 ppm) and aromatic protons (δ ~6.5–7.3 ppm) confirm substitution patterns. For example, in ACyne (a derivative), the methoxyethyl protons appear at δ 3.64 ppm .
- ¹³C NMR : Assign carbons in the ethyl (δ ~10–25 ppm) and methoxy (δ ~55–60 ppm) groups .
- HRMS : Validate molecular weight (e.g., [M+H]⁺ at m/z 292.1465 for ACyne) .
- FT-IR : Detect N-H stretches (~3300 cm⁻¹) and C-O-C vibrations (~1100 cm⁻¹) .
Q. Table 1: Representative NMR Data for Derivatives
| Proton/Carbon | Chemical Shift (δ, ppm) | Assignment |
|---|---|---|
| ¹H: 3.64 | 3.64 (s, 2H) | Methoxyethyl CH₂ |
| ¹³C: 69.1 | 69.1 | Methoxyethyl OCH₂ |
| ¹³C: 142.1 | 142.1 | Aromatic C-N |
Basic: What safety protocols are essential for handling this compound?
Answer:
- PPE : Wear NIOSH/MSHA-approved respirators, nitrile gloves, and chemical-resistant goggles to prevent inhalation/skin contact .
- Ventilation : Use fume hoods for synthesis steps involving volatile reagents.
- First Aid : In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention .
- Storage : Keep in airtight containers at 2–8°C to prevent degradation .
Advanced: How does the 2-methoxyethyl substituent influence the compound’s physicochemical and biological properties?
Answer:
The methoxyethyl group enhances:
- Solubility : Polar ether linkages improve solubility in aqueous-organic mixtures, critical for biological assays .
- Enzyme Interaction : In chemoproteomic studies, derivatives like ACyne act as probes to label enzymes (e.g., fatty acid oxidation regulators) via click chemistry .
- Stability : The electron-donating methoxy group reduces oxidation susceptibility compared to unsubstituted anilines .
Q. Experimental Design :
- Compare hydrolysis rates (pseudo-first-order kinetics) of derivatives with/without methoxyethyl groups using UV-Vis spectroscopy .
- Use computational tools (DFT) to model electronic effects of substituents on reactivity .
Advanced: How to address contradictions in kinetic data for solvolysis reactions of related aniline derivatives?
Answer:
Contradictions may arise from:
- Substrate Concentration Effects : Pseudo-first-order kinetics (independent of substrate concentration) vs. higher-order dependencies. For mono-2-ethyl-6-methylaniline phosphate, pseudo-first-order behavior was confirmed via pH-controlled kinetic runs .
- Temperature Variability : Use Arrhenius plots (Table-3 in ) to reconcile rate differences across studies.
Q. Methodology :
- Replicate experiments under standardized conditions (pH 1.24, 25°C).
- Validate with isotopic labeling (e.g., ¹³C tracing) to track reaction pathways .
Advanced: What chemoproteomic strategies utilize derivatives of this compound for target identification?
Answer:
Q. Table 2: Key Steps in ABPP Workflow
Advanced: How to design experiments assessing the environmental impact of this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
